Ethyl 6-amino-2-methylhexanoate
Description
Ethyl 6-amino-2-methylhexanoate is a branched-chain amino ester featuring an ethyl ester group, a methyl substituent at the C2 position, and a primary amino group at the C6 position of the hexanoate backbone. This structure confers unique physicochemical properties, such as enhanced polarity due to the amino group and steric effects from the methyl branch. Amino esters like this are valuable intermediates in pharmaceuticals, agrochemicals, and chiral auxiliaries due to their reactivity and structural versatility.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl 6-amino-2-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-12-9(11)8(2)6-4-5-7-10/h8H,3-7,10H2,1-2H3 |
InChI Key |
PICRQVBVKFPNBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
- Methyl Hexanoate (): A simple linear ester lacking amino or methyl substituents. Its low molecular weight (130.18 g/mol) and absence of polar groups result in lower boiling points and reduced solubility in polar solvents compared to Ethyl 6-amino-2-methylhexanoate.
- [6-Ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 6-Aminohexanoate (): Shares the 6-aminohexanoate moiety but incorporates a complex chromen-thiazolyl group. The extended structure increases molecular weight (400.5 g/mol) and likely enhances binding affinity in biological systems, contrasting with this compound’s simpler scaffold, which may favor synthetic flexibility .
Amino Acid Derivatives
- 2-Amino-2-(2-Aminoethyl)-6-Boronohexanoic Acids (): These compounds feature boronic acid and dual amino groups, enabling enzyme inhibition (e.g., arginase targeting). Unlike this compound, the borono group introduces distinct reactivity (e.g., Suzuki coupling), while the ethyl ester in the target compound may improve metabolic stability compared to carboxylic acid derivatives .
Substituent Effects
- Methyl-5-Oxo-3-(Aryl-Substituted)Hexanoate Derivatives (): Aryl and ketone substituents at C3 and C5 confer aromatic and electrophilic properties, diverging from the aliphatic, nucleophilic amino group in this compound. Such differences influence applications; for example, aryl-ketone derivatives may serve as Michael acceptors, whereas amino esters are precursors for amide bond formation .
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Flexibility: this compound’s ethyl ester and amino group enable diverse derivatization (e.g., peptide coupling), contrasting with methyl esters () or borono acids (), which require specialized conditions .
- Biological Relevance: The amino group enhances polarity and hydrogen-bonding capacity, making it superior to non-polar esters (e.g., methyl hexanoate) in drug delivery systems. However, it lacks the targeted enzyme inhibition seen in borono analogs .
- Structural Complexity vs. Simplicity: While chromen-thiazolyl derivatives () exhibit high bioactivity, this compound’s simpler structure offers cost-effective scalability for industrial applications .
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